bis[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] (E)-but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCL-145, also known as bis(N-cyclobutylmethyl-morphinan-3-yl) sebacoylate dihydrochloride, is a bivalent ligand with significant pharmacological properties. It is structurally related to other morphinan derivatives and has been studied for its potential as an analgesic agent due to its interaction with opioid receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCL-145 involves the coupling of two N-cyclobutylmethyl-morphinan-3-yl units via a sebacoylate linker. The reaction typically proceeds through the following steps:
Preparation of N-cyclobutylmethyl-morphinan-3-yl: This involves the alkylation of morphinan-3-ol with cyclobutylmethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Sebacoylate Linker: Sebacoyl chloride is reacted with the N-cyclobutylmethyl-morphinan-3-yl units under basic conditions to form the ester linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt of MCL-145.
Industrial Production Methods
Industrial production of MCL-145 would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors for the alkylation and esterification steps, as well as advanced purification methods like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
MCL-145 undergoes several types of chemical reactions, including:
Oxidation: The morphinan core can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the morphinan ring.
Substitution: The N-cyclobutylmethyl group can be substituted with other alkyl groups to create analogs.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides in the presence of a base like sodium hydride can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various morphinan derivatives with altered pharmacological properties. These derivatives can be further studied for their potential therapeutic applications.
Scientific Research Applications
MCL-145 has been extensively studied for its potential in various scientific fields:
Chemistry: As a model compound for studying bivalent ligand interactions with receptors.
Biology: Investigating its effects on cellular signaling pathways.
Medicine: Potential use as an analgesic agent due to its interaction with opioid receptors.
Industry: Development of new pain management therapies with reduced side effects compared to traditional opioids.
Mechanism of Action
MCL-145 exerts its effects primarily through its interaction with opioid receptors. It acts as an agonist at both the mu and kappa opioid receptors, leading to analgesic effects. The compound’s bivalent nature allows it to bridge two receptor sites, potentially enhancing its efficacy and selectivity. The molecular targets include the mu and kappa opioid receptors, and the pathways involved are related to pain modulation and neurotransmitter release.
Comparison with Similar Compounds
MCL-145 is unique due to its bivalent structure, which distinguishes it from other morphinan derivatives. Similar compounds include:
MCL-144: Another bivalent ligand with a similar structure but different spacer region.
MCL-193: Contains one active and one inactive pharmacophore, leading to different pharmacological properties.
MCL-101: A monovalent ligand with high affinity for opioid receptors.
Compared to these compounds, MCL-145 has shown a ten-fold lower ED50 value, indicating higher potency in analgesic tests .
Properties
Molecular Formula |
C46H58N2O4 |
---|---|
Molecular Weight |
703.0 g/mol |
IUPAC Name |
bis[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] (E)-but-2-enedioate |
InChI |
InChI=1S/C46H58N2O4/c49-43(51-35-15-13-33-25-41-37-11-1-3-19-45(37,39(33)27-35)21-23-47(41)29-31-7-5-8-31)17-18-44(50)52-36-16-14-34-26-42-38-12-2-4-20-46(38,40(34)28-36)22-24-48(42)30-32-9-6-10-32/h13-18,27-28,31-32,37-38,41-42H,1-12,19-26,29-30H2/b18-17+/t37-,38-,41+,42+,45+,46+/m0/s1 |
InChI Key |
AJIAOWVCYKDFGH-KBJNHENKSA-N |
Isomeric SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)OC(=O)/C=C/C(=O)OC5=CC6=C(C[C@@H]7[C@H]8[C@@]6(CCCC8)CCN7CC9CCC9)C=C5)CC1CCC1 |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OC(=O)C=CC(=O)OC5=CC6=C(CC7C8C6(CCCC8)CCN7CC9CCC9)C=C5)CC1CCC1 |
Synonyms |
is(N-cyclobutylmethylmorphinan)fumarate MCL 145 MCL-145 MCL145 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.